molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5

1,4-Diazabicyclo[3.2.2]nonane

Cat. No. B1297267
CAS RN: 283-38-5
M. Wt: 126.2 g/mol
InChI Key: XJKNACDCUAFDHD-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonane is a selective α-7 nicotinic receptor partial agonist. It has been characterized as a promising new agent for the treatment of cognitive symptoms of schizophrenia with antidepressant-like properties . It has also been found to be effective for the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis and SAR studies about the bicyclic amine, carbamate linker, and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists have been described . The development of the medicinal chemistry strategy and SAR led to the identification of subtype selective, high-affinity α7 agonists .


Molecular Structure Analysis

The molecular formula of 1,4-Diazabicyclo[3.2.2]nonane is C7H14N2 . Its InChI code is 1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 . The molecular weight is 126.20 g/mol .


Chemical Reactions Analysis

1,4-Diazabicyclo[3.2.2]nonane has been used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution . Two compounds with high phase-transition points were isolated .


Physical And Chemical Properties Analysis

1,4-Diazabicyclo[3.2.2]nonane has a molecular weight of 126.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 0 . The exact mass is 126.115698455 g/mol .

Scientific Research Applications

1. Switchable Phase Transition, Dielectric and Second-Harmonic-Generation Properties

  • Application Summary: The quasi-spherical molecule 1,4-diazabicyclo[3.2.2]nonane is used to prepare switchable materials with high phase transition temperatures .
  • Methods of Application: The molecule was reacted with equimolar amounts of HClO4 or HReO4 in aqueous solution .
  • Results: Two compounds with high phase-transition points were isolated. These compounds showed switchable phase transition and dielectric anomalies. One compound also showed a reversible second-harmonic-generation effect .

2. Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes

  • Application Summary: Derivatives of bicyclo nonane are attractive for use in asymmetric catalysis or as potent anticancer entities .
  • Results: These derivatives have successful applications as ion receptors, metallocycles, and molecular tweezers .

3. Synthesis of Third-Generation Ionic Liquids

  • Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
  • Results: These ionic liquids have high potential applications as plant-protection products .

4. Synthesis of Piperazine Derivatives

  • Application Summary: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is used in the synthesis of piperazine derivatives .
  • Results: DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .

5. Synthesis of Third-Generation Ionic Liquids

  • Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
  • Results: These ionic liquids have high potential applications as plant-protection products .

6. Synthesis of Biologically Active Diversely Functionalized Bicyclo Nonanes

  • Application Summary: Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Results: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

4. Synthesis of Piperazine Derivatives

  • Application Summary: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is used in the synthesis of piperazine derivatives .
  • Results: DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .

5. Synthesis of Third-Generation Ionic Liquids

  • Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
  • Results: These ionic liquids have high potential applications as plant-protection products .

6. Synthesis of Biologically Active Diversely Functionalized Bicyclo Nonanes

  • Application Summary: Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Results: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

1,4-Diazabicyclo[3.2.2]nonane has been used to prepare switchable materials with a high phase transition temperature . It exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It has potential applications in the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease .

properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNACDCUAFDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327968
Record name 1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[3.2.2]nonane

CAS RN

283-38-5
Record name 1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazabicyclo[3.2.2]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the solution of 1,4-diazabicyclo[3.2.2]nonan-3-one (15.8 g; 113 mmol) in absolute dioxane (130 ml) LiAlH4 (4.9 g; 130 mmol) was added under argon. The mixture was refluxed for 6 hours and then allowed to reach room temperature. To the reaction mixture water (5 ml in 10 ml of dioxane) was added by drops, the mixture was stirred for 0.5 hour and then filtered off via glass filter. The solvent was evaporated and the residue was distilled using Kugelrohr apparatus at 90° C. (0.1 mbar) to yield 1,4-diazabicyclo[3.2.2]nonane (11.1 g; 78%) as colourless hygroscopic material.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (2.0 g, 51.4 mmoles) was slurried in 250 ml of dry tetrahydrofuran and 3-oxo-1,4-diazabicyclo[3.2.2]nonane (3.6 g, 25.7 mmoles) was added carefully as a solid in one portion at room temperature. The resulting mixture was then heated to a gentle reflux for 20 hours. The reaction was cooled to room tempeature and quenched by slow addition of 2.5 ml water. The salts were filtered and washed several times with diethyl ether totaling 1.0 1. These washings and the supernatant were combined, dried over magnesium sulfate and concentrated to give 2.09 g (64.5%) of the title compound as a pale yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
64.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 3
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 4
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 5
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 6
1,4-Diazabicyclo[3.2.2]nonane

Citations

For This Compound
280
Citations
CJ O'Donnell, BN Rogers, BS Bronk… - Journal of medicinal …, 2010 - ACS Publications
A novel α7 nAChR agonist, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (24, CP-810,123), has been identified as a potential treatment for cognitive deficits …
Number of citations: 94 pubs.acs.org
CJ O'Donnell, L Peng, BT O'Neill, EP Arnold… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and SAR studies about the bicyclic amine, carbamate linker and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists is …
Number of citations: 16 www.sciencedirect.com
RJA Goodwin, P Scullion, L MacIntyre… - Analytical …, 2010 - ACS Publications
A dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was used to profile the distribution of 4-bromophenyl-1,4-diazabicyclo(…
Number of citations: 73 pubs.acs.org
X You, W Rao, K Han, L Wang, M Zhang… - New Journal of …, 2022 - pubs.rsc.org
Often, the quasi-spherical molecule 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco) is chosen to prepare switchable materials with a high phase transition temperature. We wished to …
Number of citations: 0 pubs.rsc.org
J Wei, K Han, X You, M Zhang, Z Wei… - … A European Journal, 2022 - Wiley Online Library
The emergence of (CH 3 NH 3 )PbI 3 has brought the development of three‐dimensional (3D) organic‐inorganic hybrid perovskite (OIHP) structures with ABX 3 type to a higher level; …
C Eibl, I Tomassoli, L Munoz, C Stokes… - Bioorganic & medicinal …, 2013 - Elsevier
3,7-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). When one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane …
Number of citations: 17 www.sciencedirect.com
L Bréthous, N Garcia-Delgado, J Schwartz… - Journal of medicinal …, 2012 - ACS Publications
The Chemical Universe Generated Databases up to 11 atoms of CNOF (GDB-11) and up to 13 atoms of CNOClS (GDB-13) were used to enumerate analogues of the diamine part of …
Number of citations: 42 pubs.acs.org
B Robert, MA Perrin, M Barrio, JL Tamarit… - Journal of …, 2016 - Elsevier
Two polymorphs of the 1:1 fumarate salt of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester, developed for the treatment of cognitive symptoms of schizophrenia …
Number of citations: 5 www.sciencedirect.com
B Robert - 2015 - theses.fr
Dans l’industrie pharmaceutique, le choix de la phase solide cristalline d’une substance active est une étape essentielle du développement d’un nouveau médicament. A travers l’…
Number of citations: 33 www.theses.fr
N Heise, S Friedrich, V Temml, D Schuster… - European Journal of …, 2022 - Elsevier
Triterpenoic acids (oleanolic, ursolic, betulinic, platanic and glycyrrhetinic acid) were acetylated and coupled with 1,3- or 1,4-diazabicyclo[3.2.2]nonanes to yield amides. Reaction of …
Number of citations: 7 www.sciencedirect.com

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